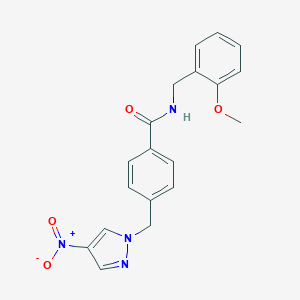
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide, also known as ANPA, is a synthetic compound that has gained attention in the scientific community for its potential application in research. ANPA is a new chemical entity that has been synthesized through a multistep process.
作用機序
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide acts as a positive modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. This compound binds to a specific site on the receptor and enhances its activity, leading to an increase in the inhibitory tone of the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound enhances the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic and sedative effects. This compound has also been shown to have anticonvulsant properties, which further highlights its potential application in neuroscience research.
実験室実験の利点と制限
One of the major advantages of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is its specificity for GABAA receptors. This makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, this compound has some limitations for lab experiments. This compound has a short half-life, which makes it difficult to study its long-term effects. Additionally, this compound has poor solubility in water, which limits its use in in vitro experiments.
将来の方向性
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. Future research could focus on the development of analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies could investigate the long-term effects of this compound on neuronal excitability and synaptic transmission. Finally, this compound could be used as a lead compound for the development of novel drugs for the treatment of neurological disorders.
合成法
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-nitro-1H-pyrazole with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is determined through various analytical techniques, such as NMR and HPLC.
科学的研究の応用
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes this compound a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission.
特性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
2-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C13H14N4O3/c1-10(11-5-3-2-4-6-11)15-13(18)9-16-8-12(7-14-16)17(19)20/h2-8,10H,9H2,1H3,(H,15,18) |
InChIキー |
QDOJMFPATKMARA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)